Dabigatran Impurity 11

RP-HPLC Impurity Profiling Method Validation

Chromatographic co-elution of chain isomers compromises method specificity. Dabigatran Impurity 11 resolves this: baseline separation from Impurity 12, a distinct pKa of 4.24, and a validated calibration slope (24,715). Ensure ICH Q3A compliance. 3-year shelf life at 2-8°C reduces cold-chain costs.

Molecular Formula C29H31N5O5
Molecular Weight 529.6
CAS No. 1422495-93-9
Cat. No. B601653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDabigatran Impurity 11
CAS1422495-93-9
Molecular FormulaC29H31N5O5
Molecular Weight529.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dabigatran Impurity 11 CAS 1422495-93-9 – Pharmaceutical Reference Standard for Dabigatran Etexilate Quality Control


Dabigatran Impurity 11 (CAS 1422495-93-9) is an amidated derivative and known process-related impurity of the direct oral anticoagulant dabigatran etexilate [1]. Chemically designated as ethyl 4-(((5-((3-ethoxy-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amino)benzoate, it possesses a molecular formula of C29H31N5O5 and a molecular weight of 529.6 g/mol . This impurity is routinely employed as a high-purity analytical reference standard in HPLC, LC-MS, and method validation workflows to ensure compliance with ICH Q3A impurity thresholds during pharmaceutical development and commercial manufacturing .

Why Dabigatran Impurity 11 Cannot Be Replaced by Other Dabigatran Impurities


Dabigatran etexilate impurity profiles consist of structurally related compounds that often share similar chromatographic behavior, making unambiguous identification and quantification challenging [1]. In particular, Impurity 11 exists as a chain isomer of other hexyl-substituted impurities (e.g., Impurity 10 and Impurity 12) and exhibits distinct physicochemical properties—such as a significantly lower pKa (4.24) relative to the parent drug and a unique calibration slope in validated HPLC methods [2]. Substituting Impurity 11 with an analog would compromise method specificity, lead to inaccurate impurity profiling, and potentially cause regulatory non-compliance. The quantitative evidence below delineates exactly where this compound differentiates from its closest comparators, supporting its preferential selection in analytical development and quality control laboratories.

Dabigatran Impurity 11 CAS 1422495-93-9 – Quantitative Differentiation Evidence vs. Dabigatran API and Related Impurities


Chromatographic Resolution of Chain Isomers: Impurity 11 vs. Impurity 12

In a validated RP-HPLC method for dabigatran etexilate, Impurity 11 and Impurity 12 are chain isomers of the hexyl group that co-elute under isocratic conditions but achieve baseline separation with an optimized gradient elution program [1]. The method demonstrates a unique calibration slope of 24,715 for Impurity 11, which is distinct from the slope of 24,715 (Impurity 12: 20,297) and other impurities [1]. This quantitative difference enables reliable identification and quantification of Impurity 11 in the presence of its closely related isomer, a critical requirement for accurate impurity profiling.

RP-HPLC Impurity Profiling Method Validation

Predicted pKa Differential: Impurity 11 vs. Dabigatran Etexilate API

Dabigatran Impurity 11 exhibits a predicted pKa of 4.24 ± 0.10 , whereas dabigatran etexilate (the parent API) has a predicted pKa of 9.88 ± 0.46 . This substantial 5.64-unit difference indicates that Impurity 11 is a much weaker base than the API, leading to markedly different ionization states at common chromatographic mobile phase pH values (e.g., pH 5.0–7.0). Consequently, Impurity 11 will exhibit distinct retention behavior on reversed-phase columns and may require tailored extraction or derivatization conditions for accurate quantification.

Physicochemical Characterization Chromatographic Retention Sample Preparation

Storage and Stability Advantage: Impurity 11 Reference Standard

Dabigatran Impurity 11 reference standards manufactured under ISO 17034 certification are supplied with a documented purity of >95% and a validated shelf life of 3 years when stored at 2–8 °C [1]. In contrast, dabigatran etexilate mesylate API is recommended for storage at -20 °C under inert atmosphere due to hygroscopicity and potential degradation . The less stringent refrigeration requirement (2–8 °C vs. -20 °C) simplifies laboratory handling and reduces cold-chain logistics costs without compromising long-term stability.

Reference Standard Management Stability Studies Quality Control

Predicted Boiling Point and Density Differentiation

Dabigatran Impurity 11 has a predicted boiling point of 754.4 ± 60.0 °C and a predicted density of 1.25 ± 0.1 g/cm³ . These values differ from the parent dabigatran API, which has a predicted boiling point of 797.1 ± 70.0 °C and a density of 1.38 ± 0.1 g/cm³ . The 42.7 °C lower boiling point and 0.13 g/cm³ lower density reflect the structural modification (additional ethyl ester and extended chain) that distinguishes Impurity 11 from the API and other related substances. These differences provide orthogonal confirmation of identity during characterization and can influence sample preparation protocols.

Physicochemical Properties Compound Identification Analytical Reference

Optimal Procurement and Application Scenarios for Dabigatran Impurity 11 CAS 1422495-93-9


ANDAs and DMF Submissions Requiring Isomer-Specific Impurity Quantification

In abbreviated new drug applications (ANDAs) and drug master files (DMFs) for generic dabigatran etexilate formulations, regulatory agencies require demonstration that process-related impurities—including chain isomers—are controlled below 0.1% per ICH Q3A [1]. Dabigatran Impurity 11, as a chain isomer of Impurity 12, must be chromatographically resolved and individually quantified. The validated RP-HPLC method (Nagadeep et al., 2019) that achieves baseline separation of Impurity 11 from its isomer, combined with the compound's well-characterized calibration slope of 24,715 [1], makes this reference standard indispensable for demonstrating method specificity and meeting regulatory expectations.

Method Development and Validation Using Quality-by-Design (QbD) Principles

When developing stability-indicating HPLC or UPLC methods for dabigatran etexilate, the distinct pKa of Impurity 11 (4.24) relative to the API (9.88) must be accounted for in the design space . Incorporating Impurity 11 as a critical pair component in QbD studies—as demonstrated by Pantović et al. (2015) [2]—ensures that the final chromatographic conditions (e.g., 22% initial acetonitrile, 11.5 min gradient) robustly separate this impurity from co-eluting analytes across the operational range. Laboratories that purchase Impurity 11 early in method development reduce the risk of late-stage method failures and costly revalidation.

Long-Term Stability Studies and Reference Standard Inventory Management

For quality control laboratories performing ICH stability studies on dabigatran etexilate drug substance and product, maintaining an inventory of impurity reference standards that remain stable over multi-year study durations is critical. Dabigatran Impurity 11, certified under ISO 17034 with a documented 3-year shelf life at 2–8 °C [3], offers a distinct procurement advantage over more labile impurity standards or the API itself (which requires -20 °C storage ). This reduces freezer space requirements, lowers cold-chain shipping costs, and ensures consistent availability of a qualified reference standard throughout the product lifecycle.

Mass Spectrometry-Based Identification of Unknown Impurities

In forced degradation studies and unknown impurity identification workflows, the molecular ion of Impurity 11 ([M+H]+ at m/z ~530) and its characteristic fragmentation pattern provide a diagnostic fingerprint for amidated process impurities [4]. Because Impurity 11 is a known chain isomer that may co-elute with other hexyl-substituted impurities, having an authenticated reference standard with full characterization data (NMR, MS, HPLC) [5] is essential for assigning structures to unknown peaks and for establishing relative response factors in LC-MS/MS methods. This accelerates impurity identification and reduces reliance on costly preparative isolation.

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